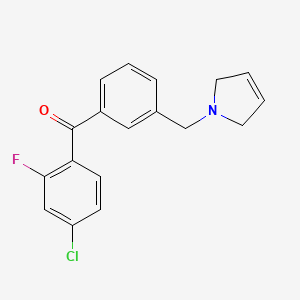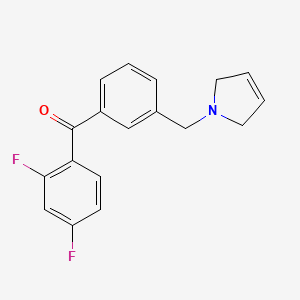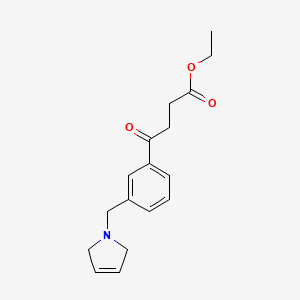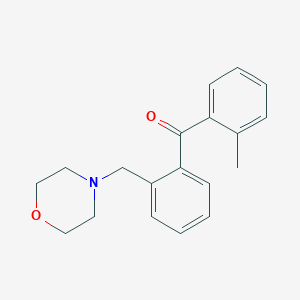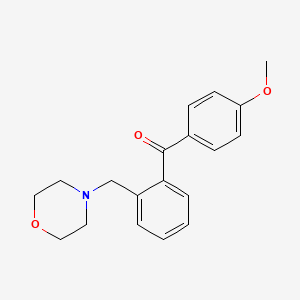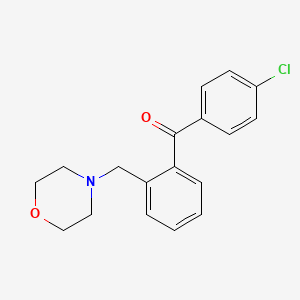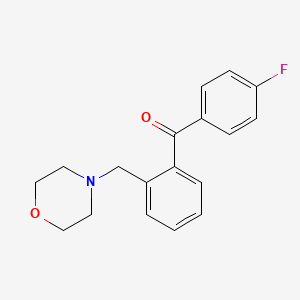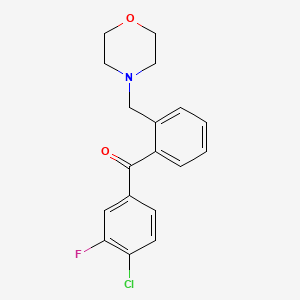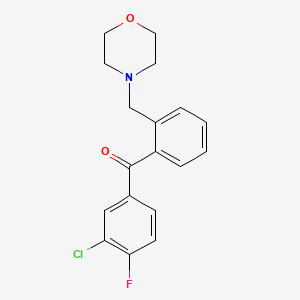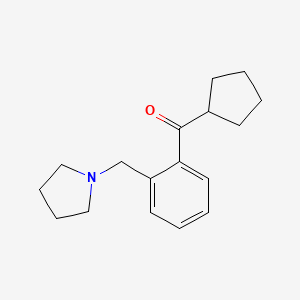
Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone is a compound that can be associated with the synthesis of various heterocyclic structures, particularly those containing the pyrrole moiety. The compound is characterized by the presence of a cyclopentyl group attached to a phenyl ketone, which is further modified by a pyrrolidinomethyl substituent. This structure is of interest due to its potential applications in medicinal chemistry, as indicated by its use in the synthesis of compounds with neuroleptic activity .
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions. For instance, the synthesis of 2,3,4-trisubstituted pyrroles can be achieved through the intermolecular cyclization of alkylidenecyclopropyl ketones with amines, which may share mechanistic similarities with the synthesis of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone . Additionally, the synthesis of 2-phenyl pyridine derivatives from aryl ketones using palladium acetate as a catalyst involves cyclization, which could be relevant to the synthesis of the cyclopentyl compound . The synthesis of butyrophenone analogues, which includes the reaction of (2-bromomethyl)cyclopentyl phenyl ketone with heterocyclic amines, also provides insight into potential synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone would likely exhibit interesting interactions due to the presence of various functional groups. Studies on related compounds, such as Co(II) and Co(III) complexes of di-2-pyridyl ketone thiosemicarbazones, provide insights into the types of molecular interactions and crystal structures that could be expected . The crystal structures of cyclohexylmethyl-pyrrolidin-2-ones, which are structurally similar to the compound of interest, have been determined, suggesting that X-ray diffraction could be a valuable tool for analyzing the molecular structure of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone .
Chemical Reactions Analysis
The chemical reactivity of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone can be inferred from studies on similar compounds. For example, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines to form pyrroles indicates that the cyclopentyl compound may also undergo similar cyclization reactions . The photochemical radical cyclization of unsaturated ketone oximes to form dihydropyrroles is another reaction that could be relevant to the compound's reactivity . Additionally, the use of doubly activated cyclopropanes as synthetic precursors for dihydropyrroles and pyrroles suggests potential pathways for the transformation of the cyclopentyl compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone are not directly reported in the provided papers, related studies can offer some predictions. The luminescent properties of cyclometalated complexes, for example, suggest that the compound may exhibit interesting optical properties under UV irradiation . The solubility, melting point, and other physical properties would likely be influenced by the presence of the cyclopentyl and pyrrolidinomethyl groups, as well as the phenyl ketone moiety. The neuroleptic activity reported for similar compounds also hints at the potential biological properties of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone .
Wissenschaftliche Forschungsanwendungen
Neuroleptic Activity
Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone and its analogues have been explored for their potential neuroleptic activity. A study conducted by Caamaño et al. (1987) involved the synthesis of butyrophenone analogues, which include cyclopentyl aryl ketones, and their evaluation for neuroleptic properties (Caamaño et al., 1987).
Metal-Catalyzed Reactions
Ogoshi et al. (2006) demonstrated the formation of nickeladihydropyran through the oxidative addition of cyclopropyl phenyl ketone, indicating the potential of cyclopentyl ketones in metal-catalyzed cycloaddition reactions (Ogoshi et al., 2006).
Organometallic Reagents
Roy et al. (2009) discussed the use of cyclopentyl organometallic reagents with aliphatic ketones, where changing the metal atom could tune the reaction to reduction or addition. This versatility was applied in the asymmetric synthesis of medicinally relevant compounds (Roy et al., 2009).
Ring Contraction
The reaction of 2-chlorocyclohexanone with phenylmagnesium bromide resulting in cyclopentyl phenyl ketone, as reported by Hori et al. (1986), demonstrates the potential of cyclopentyl ketones in ring contraction processes (Hori et al., 1986).
Synthesis of 2-Phenyl Pyridines
Ghodse and Telvekar (2017) established a method for synthesizing 2-phenyl pyridines using cyclopentyl ketones, highlighting their role in efficient and simple cyclization processes (Ghodse & Telvekar, 2017).
Synthesis of Neuroleptic Drugs
Another study by Caamaño et al. (1987) describes the synthesis of trans-phenyl-[2-(1-piperidinylmethyl)cyclopentyl]methanone, indicating the role of cyclopentyl ketones in the development of neuroleptic drugs (Caamaño et al., 1987).
Anticholinergic Compounds
Gao Jh et al. (1986) synthesized a series of α-cyclopentylphenylmethoxyalkylamines using cyclopentyl phenyl ketone, contributing to the field of anticholinergic compounds (Gao Jh et al., 1986).
Photocyclization and Photochemistry
Studies by Gonzenbach et al. (1977) and Bortolus et al. (1996) explored the photochemistry of cyclopentenyl methyl ketones, including cyclopentyl phenyl ketone, revealing insights into photocyclization and photochemical reactions (Gonzenbach et al., 1977), (Bortolus et al., 1996).
Eigenschaften
IUPAC Name |
cyclopentyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(14-7-1-2-8-14)16-10-4-3-9-15(16)13-18-11-5-6-12-18/h3-4,9-10,14H,1-2,5-8,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLFCBAEGHKDEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643678 |
Source


|
| Record name | Cyclopentyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone | |
CAS RN |
898775-21-8 |
Source


|
| Record name | Cyclopentyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



